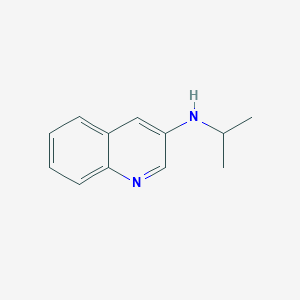

N-(propan-2-yl)quinolin-3-amine

Description

N-(propan-2-yl)quinolin-3-amine, also known as N-isopropyl-3-quinolinamine, is a chemical compound with the molecular formula C12H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Properties

IUPAC Name |

N-propan-2-ylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(2)14-11-7-10-5-3-4-6-12(10)13-8-11/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIQJPNURFLZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)quinolin-3-amine typically involves the reaction of 3-bromoquinoline with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)quinolin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Applications

N-(propan-2-yl)quinolin-3-amine serves as a valuable scaffold in organic synthesis and coordination chemistry. Its ability to undergo various chemical reactions enhances its utility:

Types of Reactions

- Oxidation : Converts the compound into quinoline N-oxides.

- Reduction : Can transform nitro groups into amines.

- Substitution : Facilitates electrophilic and nucleophilic substitutions to introduce functional groups onto the quinoline ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Varies with reagent |

| Reduction | Stannous chloride, sodium borohydride | Mild acidic conditions |

| Substitution | Halogenating agents, alkylating agents | Varies with nucleophile |

Biological Applications

In biological research, this compound is utilized for its potential pharmacological properties. It has been studied for its role as a ligand in biochemical assays and its interactions with biological targets.

Case Study: Antimalarial Activity

Research indicates that quinoline derivatives exhibit significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, compounds derived from similar structures have shown promising results in inhibiting parasitemia in vitro and in vivo.

Key Findings:

- Compounds with longer side chains demonstrated enhanced activity.

- Specific derivatives exhibited IC50 values in the nanomolar range against resistant strains, indicating superior efficacy compared to traditional treatments like chloroquine .

Industrial Applications

This compound is also relevant in industrial chemistry for the synthesis of materials with specific properties. It is employed in the production of dyes and polymers due to its structural characteristics that allow for modifications.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinolin-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or cell wall formation. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

N-(2-arylethyl)quinolin-3-amines: These compounds have similar structures but different substituents on the quinoline ring, leading to variations in their biological activities.

Quinolinyl-pyrazoles: These compounds combine the quinoline scaffold with a pyrazole ring, offering unique pharmacological properties.

Uniqueness

N-(propan-2-yl)quinolin-3-amine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(propan-2-yl)quinolin-3-amine is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Pathways

This compound has shown significant activity against non-small cell lung cancer (NSCLC) cell lines, particularly A549. The compound interacts with the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth and survival. Molecular docking studies indicate that this compound exhibits lower binding energy with proteins involved in this pathway, suggesting a strong affinity for these targets.

Biochemical Interactions

The compound's interaction with the PI3K/AKT/mTOR pathway may inhibit cell proliferation by altering key cellular processes. Quinoline derivatives are also known to interact with various enzymes and proteins, contributing to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, studies have reported IC50 values indicating effective cytotoxicity against specific cancer cell lines. The mechanism appears to involve the modulation of apoptosis and inhibition of tumor growth through the aforementioned signaling pathways.

Antimicrobial Effects

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound is believed to exhibit antimicrobial activity by intercalating with DNA and inhibiting replication processes. This mode of action is common among quinoline compounds, which often target nucleic acid synthesis in bacteria and other pathogens .

In Vitro Studies

A series of in vitro experiments have evaluated the efficacy of this compound against various cancer cell lines. For example, one study reported that this compound effectively reduced cell viability in A549 cells with an IC50 value indicative of potent anticancer activity. Additionally, its interaction with DNA suggests potential applications in treating bacterial infections through mechanisms similar to those observed in established quinolone antibiotics .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. Variations in side chains and functional groups can significantly influence the compound's potency and selectivity against different biological targets. For instance, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to enhance anticancer and antimicrobial activities .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 15.0 | Inhibition of PI3K/AKT/mTOR pathway |

| 8-(Propan-2-YL)quinolin-3-amine | Antimicrobial | 20.0 | DNA intercalation and replication inhibition |

| 4-aminoquinoline derivatives | Antimalarial | 29.4 | Targeting plasmodial enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.